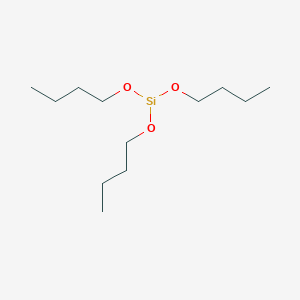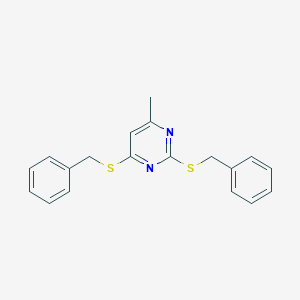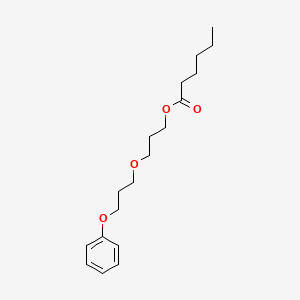
Cadmium;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The cadmium nickel compound is a combination of cadmium and nickel elements. Cadmium is a soft, bluish-white metal that is often found alongside zinc ores . Nickel is a silvery-white metal known for its high corrosion resistance and ability to withstand extreme temperatures. The cadmium nickel compound is primarily known for its use in nickel-cadmium batteries, which are widely used in various applications due to their high energy density and long cycle life .
Synthetic Routes and Reaction Conditions:
Homogeneous Precipitation Method: Cadmium carbonate particles are prepared by homogeneous precipitation from an aqueous solution containing urea and cadmium sulfate.
Extraction and Separation: Cadmium and nickel can be extracted and separated from sulfuric acid solutions using salts of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) and amines.
Industrial Production Methods:
Electrolytic Process: In the industrial production of cadmium, zinc sulfide ores are roasted to convert them into zinc oxide, during which cadmium becomes concentrated in the fumes.
Calcination Process: The as-prepared cadmium carbonate particles and nickel hydroxy carbonate coating precursors are converted into their oxide forms by calcination at 700°C.
Types of Reactions:
Oxidation: Cadmium and nickel can undergo oxidation reactions.
Reduction: During the charging process of nickel-cadmium batteries, cadmium hydroxide is reduced to metallic cadmium.
Substitution: Cadmium and nickel can participate in substitution reactions, particularly in the context of battery recycling and metal recovery.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen and other oxidizing agents can be used to oxidize cadmium and nickel compounds.
Reducing Agents: Hydrogen and other reducing agents can be used to reduce cadmium and nickel compounds.
Major Products Formed:
Cadmium Oxide: Formed from the oxidation of cadmium hydroxide.
Nickel Hydroxy Carbonate: Formed during the coating process of cadmium carbonate particles.
Chemistry:
Catalysts: Cadmium and nickel compounds are used as catalysts in various chemical reactions.
Pigments: Cadmium compounds are used in pigments for their brilliant colors.
Biology and Medicine:
Toxicity Studies: Cadmium is studied for its toxic effects on human health and the environment.
Industry:
Mecanismo De Acción
The cadmium nickel compound exerts its effects through various molecular targets and pathways:
Redox Reactions: In nickel-cadmium batteries, cadmium undergoes redox reactions, changing its oxidation state from 0 to 2+ during discharge and vice versa during charging.
Reactive Oxygen Species (ROS) Generation: Cadmium exposure generates ROS, promoting an inflammatory microenvironment and facilitating malignant transformations.
Comparación Con Compuestos Similares
Nickel-Metal Hydride (NiMH) Batteries: Compared to nickel-cadmium batteries, nickel-metal hydride batteries have a higher energy density and are less toxic.
Lithium-Ion Batteries: These batteries have a higher energy density and longer cycle life compared to nickel-cadmium batteries but are more expensive.
Uniqueness:
Propiedades
Número CAS |
12515-19-4 |
|---|---|
Fórmula molecular |
Cd5Ni |
Peso molecular |
620.8 g/mol |
Nombre IUPAC |
cadmium;nickel |
InChI |
InChI=1S/5Cd.Ni |
Clave InChI |
YSTHBVQTAJBQES-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
acetic acid](/img/structure/B14725083.png)


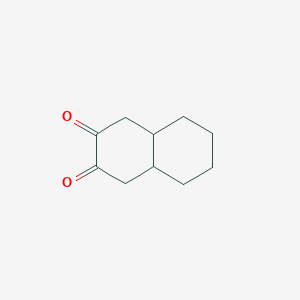
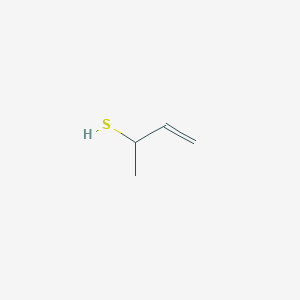
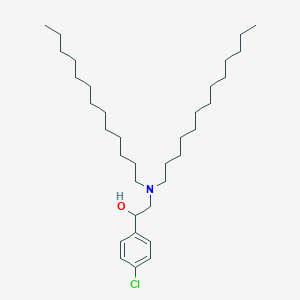

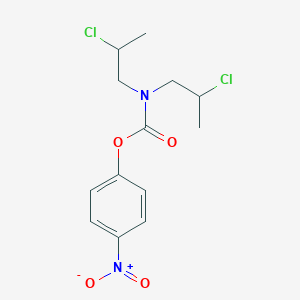
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
